molecular formula C12H12N2O2 B13430392 (3-Benzyl-3h-imidazol-4-yl)-acetic acid

(3-Benzyl-3h-imidazol-4-yl)-acetic acid

Cat. No.: B13430392
M. Wt: 216.24 g/mol
InChI Key: NUIXSNXHZXMQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzyl-3h-imidazol-4-yl)-acetic acid is a chemical compound known for its unique structure and properties It features a benzyl group attached to an imidazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-3h-imidazol-4-yl)-acetic acid typically involves the reaction of benzylamine with glyoxal to form the imidazole ring, followed by the introduction of the acetic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the imidazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-3h-imidazol-4-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3-Benzyl-3h-imidazol-4-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Benzyl-3h-imidazol-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzyl-3h-imidazol-4-yl)-propionic acid
  • (3-Benzyl-3h-imidazol-4-yl)-butyric acid

Uniqueness

(3-Benzyl-3h-imidazol-4-yl)-acetic acid is unique due to its specific structure, which combines the properties of both the benzyl and imidazole groups

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(3-benzylimidazol-4-yl)acetic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16)

InChI Key

NUIXSNXHZXMQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.